1-NBD-1,2-bis(O-decanoyl-sn-glycerol)

Overview

Description

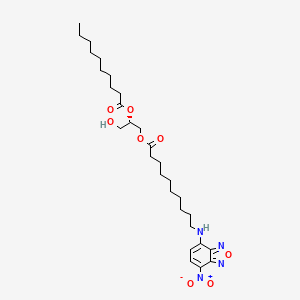

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a lipid second messenger and a substrate for diacylglycerol (DAG) kinases . It has the fluorophore nitrobenzoxadiazole (NBD) attached to the ω-end of the terminal decanoyl chain of the model diacylglycerol (DAG), 1,2-didecanoyl-sn-glycerol .

Synthesis Analysis

1-NBD-decanoyl-2-decanoyl-sn-glycerol is produced by the hydrolysis of membrane phospholipids . It acts as lipid second messengers, activating PKC and regulating cell growth and apoptosis . It also serves as a substrate for DAG kinases for the production of phosphatidic acid, another important lipid messenger .Molecular Structure Analysis

The molecular formula of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is C29H46N4O8 . It has a molecular weight of 578.70 . The SMILES notation isCCCCCCCCCC(=O)OC@@HCOC(=O)CCCCCCCCCNc1ccc(NO)c2nonc12 . Chemical Reactions Analysis

1-NBD-decanoyl-2-decanoyl-sn-glycerol serves as substrates for DAG kinases for the production of phosphatidic acid, another important lipid messenger .Physical And Chemical Properties Analysis

1-NBD-decanoyl-2-decanoyl-sn-glycerol is likely to have excitation/emission maxima of approximately 470/541 nm, respectively, based on the maxima of various NBD-labeled phospholipids .Scientific Research Applications

Lipid Biochemistry

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a type of diacylglycerol (DAG), which are produced by the hydrolysis of membrane phospholipids . They play a significant role in lipid biochemistry, acting as lipid second messengers . They are involved in activating protein kinase C (PKC) and regulating cell growth and apoptosis .

Substrate for DAG Kinases

This compound also serves as a substrate for DAG kinases . These kinases are responsible for the production of phosphatidic acid, another important lipid messenger .

Fluorescence Studies

The compound has the fluorophore nitrobenzoxadiazole (NBD) attached to the ω-end of the terminal decanoyl chain of the model diacylglycerol (DAG), 1,2-didecanoyl-sn-glycerol . This makes it useful in fluorescence studies, with excitation/emission maxima of approximately 470/541 nm .

Protein Interaction Studies

Fluorescently tagged lipids like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) have been used to study their interactions with proteins . This helps in understanding the role of these lipids in various biological processes .

Cell Utilization Studies

These fluorescently tagged lipids are also used to study their utilization by cells . This can provide insights into how these lipids are metabolized and used by different types of cells .

Liposome Studies

Another application of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is in the study of liposomes . Liposomes are tiny spherical vesicles that can be created from cholesterol and natural non-toxic phospholipids . By studying the interaction of this compound with liposomes, researchers can gain valuable insights into lipid behavior and function .

Development of Assays for Lipid Metabolism

This compound has been used for the development of assays for lipid metabolism . These assays can help in the study of various diseases related to lipid metabolism .

Pharmaceutical Development

Given its various applications in lipid biochemistry and cell biology, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) could potentially be used in the development of new pharmaceuticals . However, more research would be needed in this area .

Mechanism of Action

Target of Action

The primary target of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) acts as a lipid second messenger . It interacts with its target, PKC, by activating it . This activation leads to the regulation of cell growth and apoptosis .

Biochemical Pathways

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is produced by the hydrolysis of membrane phospholipids . It serves as a substrate for Diacylglycerol (DAG) kinases for the production of phosphatidic acid, another important lipid messenger . The activation of PKC leads to a cascade of downstream effects that regulate various cellular processes .

Result of Action

The activation of PKC by 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) leads to the regulation of cell growth and apoptosis . This means that it can influence cell proliferation and survival, making it potentially relevant in contexts such as cancer research .

Future Directions

Fluorescently tagged lipids like 1-NBD-decanoyl-2-decanoyl-sn-glycerol have been used to study their interactions with proteins, their utilization by cells and liposomes, and for the development of assays for lipid metabolism . This suggests potential future directions in the study of lipid-protein interactions and lipid metabolism.

properties

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] 10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRQGXURHCHLOH-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine](/img/structure/B3026352.png)

![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)

![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)

![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)

![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)

![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)